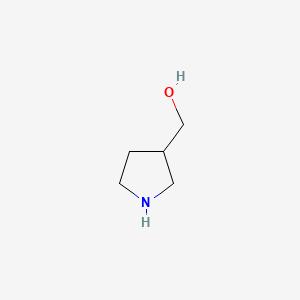

Pyrrolidin-3-ylmethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

pyrrolidin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUIIJRVXKSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539553 | |

| Record name | (Pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5082-74-6 | |

| Record name | (Pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-Pyrrolidin-3-ylmethanol from the Chiral Pool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-pyrrolidin-3-ylmethanol, a valuable chiral building block in medicinal chemistry, utilizing starting materials from the chiral pool. The primary focus is on a well-documented synthetic pathway starting from L-glutamic acid. Alternative routes commencing from L-malic acid and L-proline are also discussed. This document includes detailed experimental protocols, quantitative data for key transformations, and workflow visualizations to facilitate understanding and implementation in a research and development setting.

Executive Summary

(S)-pyrrolidin-3-ylmethanol is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final drug products. Chiral pool synthesis offers an efficient and cost-effective strategy for producing this enantiomerically pure compound by leveraging readily available and inexpensive chiral starting materials. This guide details a robust synthetic pathway from L-glutamic acid, proceeding through key intermediates such as N-protected (S)-3-hydroxypyrrolidine and N-protected (S)-pyrrolidin-3-one. The methodologies presented are based on established literature procedures, with a focus on practical application in a laboratory setting.

Synthesis from L-Glutamic Acid

The most well-established route for the synthesis of (S)-pyrrolidin-3-ylmethanol from the chiral pool begins with L-glutamic acid. This multi-step synthesis involves the formation of the pyrrolidine (B122466) ring followed by functional group manipulations to yield the target molecule.

Overall Synthetic Pathway

The general strategy involves the conversion of L-glutamic acid into a protected form of (S)-4-amino-2-hydroxybutanoic acid, which then undergoes cyclization to form the pyrrolidine ring. Subsequent functional group transformations lead to the desired (S)-pyrrolidin-3-ylmethanol. A key intermediate in many reported syntheses is N-Boc-(S)-3-hydroxypyrrolidine, which can be accessed from L-glutamic acid.

Caption: Synthetic pathway from L-Glutamic Acid.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of (S)-pyrrolidin-3-ylmethanol from L-glutamic acid.

Step 1: Esterification of L-Glutamic Acid

This step involves the conversion of both carboxylic acid groups of L-glutamic acid to their corresponding ethyl esters.

-

Protocol: To a stirred solution of L-glutamic acid (1 equivalent) in ethanol, thionyl chloride (2.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield diethyl L-glutamate hydrochloride.

-

Quantitative Data: This reaction typically proceeds in quantitative yield.

Step 2: N-Boc Protection

The amino group of diethyl L-glutamate is protected with a tert-butyloxycarbonyl (Boc) group.

-

Protocol: Diethyl L-glutamate hydrochloride (1 equivalent) is dissolved in dichloromethane (B109758). Triethylamine (2.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added, followed by the dropwise addition of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) at 0 °C. The reaction is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

-

Quantitative Data:

| Step | Product | Yield | Reference |

| N-Boc Protection | N-Boc-diethyl L-glutamate | 92% | [1] |

Step 3: Reduction of Diester to Diol

The diester is reduced to the corresponding diol using a suitable reducing agent like sodium borohydride (B1222165).

-

Protocol: To a solution of N-Boc-diethyl L-glutamate (1 equivalent) in a suitable solvent, sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for several hours at room temperature. The reaction is then quenched, and the product is extracted and purified.

-

Quantitative Data: The yield for this reduction step is generally high.

Step 4: Cyclization to form N-Boc-(S)-3-hydroxypyrrolidine

The diol is converted to a ditosylate, which then undergoes intramolecular cyclization to form the pyrrolidine ring.

-

Protocol: The diol (1 equivalent) is dissolved in pyridine (B92270) and cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 equivalents) is added, and the mixture is stirred overnight. The resulting ditosylate is then treated with a suitable amine to induce cyclization.

-

Note: This step is adapted from a procedure for piperidine (B6355638) synthesis and may require optimization for the synthesis of the pyrrolidine ring. A more direct route to N-Boc-(S)-3-hydroxypyrrolidine may be preferable if a commercial source is available.

Alternative and More Direct Route to Key Intermediates:

A more common and efficient approach involves starting from commercially available (S)-3-hydroxypyrrolidine or synthesizing it from L-glutamic acid via alternative methods, and then proceeding with protection and further transformations.

Caption: Alternative synthetic pathway.

Step 5: Oxidation to N-Boc-(S)-pyrrolidin-3-one

The protected alcohol is oxidized to the corresponding ketone.

-

Protocol: To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1 equivalent) in dry dichloromethane, Dess-Martin periodinane (1.2 equivalents) is added portion-wise at room temperature under an inert atmosphere. The reaction is stirred for 2-4 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The organic layer is separated, dried, and concentrated to give the crude ketone, which is purified by column chromatography.[2][3]

-

Quantitative Data:

| Step | Product | Yield | Reference |

| Oxidation | N-Boc-(S)-pyrrolidin-3-one | 77.3% | [3] |

Step 6: Conversion to N-Boc-(S)-pyrrolidin-3-ylmethanol

This can be achieved through a few different routes, for example, via a Wittig reaction followed by hydroboration-oxidation, or by conversion to the 3-carboxylic acid and subsequent reduction. The latter is a more common approach.

-

Protocol (via Carboxylic Acid):

-

Cyanation: N-Boc-(S)-pyrrolidin-3-one is treated with a cyanide source (e.g., TMSCN with a catalytic amount of a Lewis acid) to form the corresponding cyanohydrin, which can be further converted to the nitrile.

-

Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield N-Boc-(S)-pyrrolidine-3-carboxylic acid.

-

Reduction: The carboxylic acid is then reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous THF, the reducing agent is added slowly at 0 °C. The reaction is stirred until completion and then carefully quenched. The product is extracted and purified.

-

-

Quantitative Data: The yields for these steps can vary depending on the specific reagents and conditions used. The reduction of the carboxylic acid is typically high yielding.

Step 7: Deprotection

The final step is the removal of the Boc protecting group to yield (S)-pyrrolidin-3-ylmethanol.

-

Protocol: N-Boc-(S)-pyrrolidin-3-ylmethanol (1 equivalent) is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The residue is dissolved in water and basified to a pH of 9-10 to give the free amine.[2]

-

Quantitative Data: This deprotection step usually proceeds with high yield.

Synthesis from Other Chiral Pool Starting Materials

From L-Malic Acid

L-malic acid is another potential chiral starting material. The synthesis would likely involve the conversion of the carboxylic acid and alcohol functionalities into the appropriate amine and alcohol groups needed to form the pyrrolidine ring. This could proceed through intermediates such as chiral epoxides or amino alcohols. While plausible, detailed and direct synthetic routes to (S)-pyrrolidin-3-ylmethanol from L-malic acid are not as well-documented in the readily available literature compared to the L-glutamic acid route.

From L-Proline

L-proline, already containing the pyrrolidine ring, is an attractive starting material. The synthesis of (S)-pyrrolidin-3-ylmethanol from L-proline would require the introduction of a hydroxymethyl group at the 3-position. This could potentially be achieved through functionalization of the C-H bond at the 3-position or by starting with a 3-functionalized proline derivative. However, selective functionalization at the 3-position of proline can be challenging, and much of the existing literature focuses on modifications at the 2-, 4-, and 5-positions.[4][5]

Conclusion

The synthesis of (S)-pyrrolidin-3-ylmethanol from the chiral pool is a viable and efficient strategy for obtaining this important chiral building block. The route starting from L-glutamic acid is the most thoroughly documented and offers a reliable pathway with good overall yields. The key to a successful synthesis lies in the careful execution of each step, particularly the stereoselective transformations that establish the chiral centers. While routes from L-malic acid and L-proline are conceptually possible, they currently lack the detailed experimental validation found for the L-glutamic acid pathway. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the practical synthesis of (S)-pyrrolidin-3-ylmethanol for various applications.

References

Asymmetric Synthesis of (R)-Pyrrolidin-3-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Pyrrolidin-3-ylmethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereodefined structure plays a crucial role in the efficacy and selectivity of these therapeutic agents. This technical guide provides a comprehensive overview of the primary asymmetric strategies for the synthesis of (R)-Pyrrolidin-3-ylmethanol, focusing on chiral pool synthesis, catalyst-controlled asymmetric reduction, and biocatalytic methods. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Core Synthetic Strategies

The asymmetric synthesis of (R)-Pyrrolidin-3-ylmethanol predominantly proceeds through the enantioselective preparation of its N-protected precursor, (R)-N-Boc-3-hydroxypyrrolidine, which is subsequently deprotected. The three main strategies to achieve this are:

-

Chiral Pool Synthesis: This approach utilizes a readily available and inexpensive enantiomerically pure starting material, such as D-malic acid, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of chemical transformations.

-

Asymmetric Chemical Reduction: This method starts with a prochiral substrate, N-Boc-3-pyrrolidinone, which is reduced to the chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this highly enantioselective strategy.

-

Biocatalytic Asymmetric Reduction: Leveraging the high stereoselectivity of enzymes, this approach also employs N-Boc-3-pyrrolidinone as the starting material. Ketoreductases (KREDs) are utilized to achieve the enantioselective reduction under mild and environmentally benign conditions.

Comparative Data of Synthetic Routes to (R)-N-Boc-3-hydroxypyrrolidine

The following table summarizes the key quantitative data for the different synthetic routes to the pivotal intermediate, (R)-N-Boc-3-hydroxypyrrolidine.

| Parameter | Chiral Pool Synthesis (from D-Malic Acid) | Asymmetric Chemical Reduction (CBS) | Biocatalytic Asymmetric Reduction (KRED) |

| Starting Material | D-Malic Acid | N-Boc-3-pyrrolidinone | N-Boc-3-pyrrolidinone |

| Key Reagents | Benzylamine (B48309), Acetic Anhydride, LiAlH₄, Pd/C, (Boc)₂O | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide (B99878) complex | Ketoreductase (KRED), NADPH (with cofactor regeneration system) |

| Typical Yield | ~40-50% (overall) | 90-95% | >90% conversion |

| Enantiomeric Excess (e.e.) | >99% | >98% | >99% |

| Key Advantages | Readily available, inexpensive starting material. | High yield and enantioselectivity, well-established method. | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. |

| Key Disadvantages | Multi-step synthesis, lower overall yield. | Requires stoichiometric chiral catalyst and pyrophoric reagents. | Requires specific enzyme and cofactor regeneration system. |

Experimental Protocols

Chiral Pool Synthesis from D-Malic Acid

This multi-step synthesis leverages the chirality of D-malic acid to produce (R)-N-Boc-3-hydroxypyrrolidine.

Step 1: Synthesis of N-Benzyl-D-malimide

-

Reaction: D-Malic acid is reacted with benzylamine to form the corresponding N-benzyl imide.

-

Procedure: To a round-bottom flask, add D-Malic acid (1.0 eq) and benzylamine (1.1 eq). Heat the mixture at 180-200 °C for 2-3 hours, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC. Upon completion, allow the reaction mixture to cool to room temperature to obtain the crude N-benzyl-D-malimide.

Step 2: Reduction to N-Benzyl-(R)-pyrrolidin-3-ol

-

Reaction: The imide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

-

Procedure: In a flame-dried, three-necked flask under an inert atmosphere, suspend Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Slowly add a solution of N-Benzyl-D-malimide (1.0 eq) in anhydrous THF, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water and 15% NaOH solution. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude N-Benzyl-(R)-pyrrolidin-3-ol.

Step 3: Debenzylation to (R)-Pyrrolidin-3-ol

-

Reaction: The N-benzyl protecting group is removed by catalytic hydrogenolysis.

-

Procedure: Dissolve N-Benzyl-(R)-pyrrolidin-3-ol (1.0 eq) in methanol (B129727). Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude (R)-Pyrrolidin-3-ol.

Step 4: N-Boc Protection to (R)-N-Boc-3-hydroxypyrrolidine

-

Reaction: The pyrrolidine (B122466) nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

-

Procedure: Dissolve the crude (R)-Pyrrolidin-3-ol in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine, 1.2 eq). Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) in the same solvent while maintaining the temperature at 0-5 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain (R)-N-Boc-3-hydroxypyrrolidine.

Asymmetric Chemical Reduction of N-Boc-3-pyrrolidinone (CBS Reduction)

This protocol provides a highly enantioselective route to (R)-N-Boc-3-hydroxypyrrolidine from the corresponding prochiral ketone.

-

Procedure: A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF is added dropwise. A solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq) is then added slowly via syringe pump over 1-2 hours, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄,

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidin-3-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyrrolidin-3-ylmethanol hydrochloride. The information herein is intended to support research, development, and quality control activities involving this versatile chemical intermediate. Data is presented in a structured format, and detailed experimental protocols for key property determination are provided.

Chemical Identity and Structure

This compound hydrochloride is the hydrochloride salt of (Pyrrolidin-3-yl)methanol. It is a chiral compound featuring a pyrrolidine (B122466) ring substituted with a hydroxymethyl group at the 3-position. Its structure is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development.[1][2] The hydrochloride salt form is often preferred for its improved stability and handling characteristics.[1]

Chemical Structure:

Quantitative Physicochemical Data

The key physicochemical properties of this compound hydrochloride and its corresponding free base are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |

| Molecular Weight | 137.61 g/mol | [3][4][5] |

| Appearance | Off-white to pale beige solid | [1] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Slightly soluble in water; more soluble in methanol (B129727) and DMSO | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Table 2: Physicochemical Properties of (Pyrrolidin-3-yl)methanol (Free Base)

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [6][7] |

| Molecular Weight | 101.15 g/mol | [6][7][8] |

| Boiling Point | 176.1 °C at 760 mmHg | [7] |

| Density | 0.979 g/cm³ | [7] |

| Flash Point | 86 °C | [7] |

| pKa (Predicted) | 14.93 ± 0.10 | [8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and can be adapted for the specific analysis of this compound hydrochloride.

3.1. Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.[9]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed), thermometer, mortar and pestle.

-

Procedure:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.[10] If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample.[11] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11] Repeat until the packed solid occupies 1-2 mm at the bottom of the tube.[12]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11] Ensure the thermometer is correctly positioned with its bulb aligned with the sample.[12]

-

Heating: Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point (approximately 15-20 °C below the literature value of 174 °C).[11]

-

Measurement: When the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9][11]

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[13] Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][13]

-

Cooling: Allow the apparatus to cool sufficiently before performing subsequent measurements.[11]

-

3.2. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[14]

-

Apparatus: Analytical balance, temperature-controlled shaker or water bath, vials with screw caps, centrifuge, filtration apparatus (e.g., syringe filters), calibrated pH meter, and an appropriate analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Preparation: Add an excess amount of this compound hydrochloride to a vial containing a known volume of purified water (or other solvent of interest). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vial to stand at the same temperature to let the undissolved solid settle.[14] To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the excess solid at the bottom. The sample may be further clarified by passing it through a syringe filter (ensure the filter material does not adsorb the analyte).

-

Analysis: Accurately dilute the collected saturated solution with the solvent. Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be repeated to ensure reproducibility.

-

3.3. Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration.[15][16]

-

Apparatus: Calibrated pH meter with an electrode, automated or manual burette, magnetic stirrer and stir bar, titration vessel, and a constant temperature bath.

-

Reagents: Standardized 0.1 M hydrochloric acid (HCl) solution, standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution, potassium chloride (KCl) solution (for ionic strength adjustment), and high-purity water.

-

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in a known volume of water to create a solution of a specific concentration (e.g., 1 mM).[15] Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in the titration vessel on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not interfere with the stir bar.

-

Titration: As this compound hydrochloride is a salt of a weak base, it will be titrated with a strong base (0.1 M NaOH). Add the titrant in small, precise increments.[15]

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[15] Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point (where half of the weak acid has been neutralized).[17] Alternatively, the inflection point of the first derivative of the titration curve can be used to locate the equivalence point, and subsequently the half-equivalence point.[16]

-

Synthesis and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway and a typical experimental workflow relevant to the characterization of this compound hydrochloride.

References

- 1. nbinno.com [nbinno.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [amp.chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. quora.com [quora.com]

Biocatalytic Synthesis of Enantiopure Pyrrolidin-3-ylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure (R)- and (S)-pyrrolidin-3-ylmethanol are valuable chiral building blocks in the synthesis of numerous pharmaceutical compounds. Traditional chemical methods for their synthesis often involve hazardous reagents, multiple protection/deprotection steps, and challenging purification procedures. Biocatalysis offers a green and efficient alternative, utilizing the high stereoselectivity of enzymes to produce these enantiopure alcohols. This technical guide provides a comprehensive overview of the biocatalytic and chemoenzymatic strategies for the synthesis of (R)- and (S)-pyrrolidin-3-ylmethanol, with a focus on asymmetric reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Detailed experimental protocols, quantitative data, and process workflows are presented to enable researchers to implement these methods in their own laboratories.

Introduction

The pyrrolidine (B122466) scaffold is a privileged motif in medicinal chemistry, and the introduction of a chiral hydroxymethyl group at the C3 position provides a key handle for further synthetic elaboration. The absolute configuration of this stereocenter is often crucial for the biological activity of the final drug molecule. Consequently, the development of robust and scalable methods for the synthesis of enantiopure (R)- and (S)-pyrrolidin-3-ylmethanol is of significant interest to the pharmaceutical industry.

Biocatalytic methods, particularly enzymatic asymmetric synthesis, have emerged as powerful tools for the production of chiral molecules. Enzymes operate under mild conditions, are highly selective, and can often obviate the need for complex protecting group strategies. This guide will focus on a highly effective chemoenzymatic approach for the synthesis of enantiopure pyrrolidin-3-ylmethanol, commencing from commercially available starting materials.

Chemoenzymatic Synthesis Strategy

A robust and widely applicable strategy for the synthesis of enantiopure this compound involves a three-step chemoenzymatic sequence. This approach combines standard organic synthesis for the preparation of a prochiral ketone intermediate with a key biocatalytic asymmetric reduction to establish the desired stereocenter.

The overall synthetic pathway is as follows:

-

Protection: The secondary amine of a suitable pyrrolidine precursor is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Oxidation: The hydroxyl group of the protected pyrrolidine is oxidized to yield the prochiral ketone, N-Boc-pyrrolidin-3-one.

-

Biocatalytic Asymmetric Reduction: The prochiral ketone is stereoselectively reduced using an (R)- or (S)-selective ketoreductase (KRED) or alcohol dehydrogenase (ADH) to yield the corresponding enantiopure N-Boc-pyrrolidin-3-ylmethanol.

-

Deprotection: The protecting group is removed to afford the final enantiopure (R)- or (S)-pyrrolidin-3-ylmethanol.

This chemoenzymatic approach offers a modular and efficient route to both enantiomers of the target molecule by selecting the appropriate stereocomplementary enzyme.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

This initial step involves the protection of the commercially available (S)- or (R)-3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Methodology:

-

Dissolve 3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add a base, for example, triethylamine (B128534) (1.2 eq.) or sodium bicarbonate (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, 1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-pyrrolidin-3-one

The protected alcohol is then oxidized to the corresponding prochiral ketone. Dess-Martin periodinane (DMP) is a mild and effective oxidizing agent for this transformation.[1]

Methodology:

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq.) in dry dichloromethane (DCM).[1]

-

Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.[1]

-

Separate the organic layer, and extract the aqueous layer with DCM.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography to yield N-Boc-pyrrolidin-3-one.[1]

Step 3: Biocatalytic Asymmetric Reduction of N-Boc-pyrrolidin-3-one

This is the key stereochemistry-determining step. The choice of a suitable (R)- or (S)-selective ketoreductase is crucial for achieving high enantiomeric excess. Modern enzyme screening kits offer a wide variety of KREDs and ADHs for this purpose. The reaction often employs a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to recycle the expensive NAD(P)H cofactor.

General Methodology for Asymmetric Reduction:

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

-

To the buffer, add the cofactor (e.g., NADP⁺, 1 mM).

-

Add the components of the cofactor regeneration system (e.g., D-glucose, 1.5 eq. and glucose dehydrogenase).

-

Add the ketoreductase (KRED) or alcohol dehydrogenase (ADH) to the solution.

-

Dissolve N-Boc-pyrrolidin-3-one (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress and enantiomeric excess (e.e.) of the product by chiral HPLC or GC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product if necessary.

Step 4: Deprotection of N-Boc-pyrrolidin-3-ylmethanol

The final step is the removal of the Boc protecting group to yield the desired enantiopure this compound. Acidic conditions are typically employed for this deprotection.

Methodology:

-

Dissolve N-Boc-(R)- or (S)-pyrrolidin-3-ylmethanol (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl).

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Quantitative Data

The following tables summarize representative quantitative data for the key biocatalytic reduction step. Please note that specific results will vary depending on the enzyme used, substrate concentration, and reaction conditions.

Table 1: Biocatalytic Reduction of N-Boc-pyrrolidin-3-one to (S)-N-Boc-3-hydroxypiperidine (an analogous substrate)

| Enzyme Source | Substrate Concentration (g/L) | Co-factor Regeneration System | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

| Recombinant E. coli co-expressing KRED and GDH | 100 | Glucose/GDH | 12 | 99.2 | >99 | [2] |

Table 2: General Performance of Ketoreductases in Asymmetric Synthesis

| Enzyme Type | Typical Substrate | Typical Co-solvent | Typical Conversion (%) | Typical Enantiomeric Excess (e.e., %) |

| Ketoreductase (KRED) | Prochiral ketones | DMSO, Isopropanol | >90 | >99 |

| Alcohol Dehydrogenase (ADH) | Prochiral ketones | Isopropanol | >90 | >99 |

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic workflow for enantiopure this compound.

Biocatalytic Asymmetric Reduction with Cofactor Regeneration

Caption: Biocatalytic reduction with enzymatic cofactor regeneration.

Conclusion

The chemoenzymatic synthesis of enantiopure (R)- and (S)-pyrrolidin-3-ylmethanol represents a highly efficient, sustainable, and scalable alternative to traditional chemical methods. The key to this approach is the stereoselective reduction of the prochiral intermediate, N-Boc-pyrrolidin-3-one, using a suitable ketoreductase or alcohol dehydrogenase. By leveraging the vast diversity of commercially available enzymes and established cofactor regeneration systems, researchers can readily access both enantiomers of the target molecule in high yield and excellent enantiomeric purity. This guide provides the foundational knowledge and detailed protocols to empower scientists and drug development professionals to implement these powerful biocatalytic methods in their synthetic endeavors.

References

An In-depth Technical Guide to the Commercial Sourcing and Purity of Pyrrolidin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Pyrrolidin-3-ylmethanol, a versatile building block in pharmaceutical research and organic synthesis. This document outlines common commercial sources, expected purity levels, and detailed methodologies for synthesis, purification, and purity analysis, designed to assist researchers in sourcing and utilizing this compound with confidence.

Commercial Sources and Purity

This compound and its chiral analogues, (R)- and (S)-Pyrrolidin-3-ylmethanol, are available from a variety of chemical suppliers. The compound is typically offered as the free base or as a hydrochloride salt. The stated purity from commercial vendors generally ranges from >95% to ≥99%. It is crucial for researchers to consult the supplier's certificate of analysis for lot-specific purity data and the methodology used for its determination.

Below is a summary of representative commercial suppliers and the typical purity of their this compound products.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| Tokyo Chemical Industry (TCI) | This compound | 5082-74-6 | >95.0% | GC |

| ChemScene | (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 | ≥97% | Not specified |

| AbacipharmTech | (R)-Pyrrolidin-3-ylmethanol hydrochloride | 1227157-98-3 | 95+% | Not specified |

| ChemUniverse | (S)-PYRROLIDIN-3-YLMETHANOL | 110013-19-9 | 95% | Not specified |

| Activate Scientific | (R)-3-(Hydroxymethyl)pyrrolidine | 110013-18-8 | 95+% ee | Not specified |

| LGC Standards | 1-Methyl-3-pyrrolidinol | Not specified | 99.84% | HPLC (ELSD)[1] |

Note: The availability and specifications are subject to change. Researchers should always verify the information with the respective supplier. The enantiomeric excess (ee) is a critical parameter for chiral applications and should be confirmed from the supplier's documentation.

Synthesis and Purification Protocols

For researchers who require specific analogues or wish to produce the compound in-house, several synthetic routes are available. The following protocols are based on established chemical literature and provide a general framework for the synthesis and purification of this compound.

Synthesis of Racemic this compound

A common route to this compound involves the reduction of a suitable precursor, such as a pyrrolidin-3-one or a pyrrolidine-3-carboxylic acid derivative.

Experimental Protocol: Reduction of N-Boc-pyrrolidin-3-one

-

Protection: (S)-3-Hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) (DCM)[2].

-

Oxidation: The resulting N-Boc-(S)-3-hydroxypyrrolidine is then oxidized to N-Boc-pyrrolidin-3-one using an oxidizing agent like Dess-Martin periodinane (DMP) in DCM[2].

-

Reduction: The N-Boc-pyrrolidin-3-one is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to 0°C. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection: The Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield this compound[2].

Purification of this compound

Crude this compound can be purified by several methods, with column chromatography and recrystallization (for solid derivatives) being the most common.

Experimental Protocol: Column Chromatography

-

Stationary Phase Selection: Due to the basic nature of the amine, standard silica (B1680970) gel can lead to peak tailing. To mitigate this, a small amount of a basic modifier like triethylamine can be added to the eluent, or a different stationary phase such as basic alumina (B75360) or amine-functionalized silica can be used[3].

-

Solvent System Selection: A suitable solvent system is determined using TLC to achieve good separation between the product and impurities (target Rf value of ~0.3-0.4)[2]. Common solvent systems include gradients of methanol (B129727) in dichloromethane or ethyl acetate in hexanes.

-

Packing and Elution: The column is packed with the chosen stationary phase. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The column is eluted with the chosen solvent system, and fractions are collected.

-

Analysis and Concentration: The collected fractions are analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Experimental Protocol: Recrystallization of this compound Hydrochloride

For the hydrochloride salt, which is typically a solid, recrystallization is an effective purification method.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for similar compounds include alcohol/water mixtures or hexane/ethyl acetate[2]. Small-scale solubility tests should be performed to identify the optimal solvent or solvent pair.

-

Dissolution: The crude salt is dissolved in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them[4].

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is crucial for forming pure crystals[5].

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove residual solvent[4].

Purity Determination

The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for determining the purity of polar compounds like this compound.

Proposed HPLC Method

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2-3) and an organic modifier like acetonitrile (B52724) or methanol is often employed[6].

-

Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or derivatization with a UV-active agent can enhance sensitivity[1].

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total area of all peaks to determine the purity.

Gas Chromatography (GC)

For the volatile free base form of this compound, GC with a Flame Ionization Detector (FID) is a robust method for purity assessment.

Proposed GC Method

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is recommended.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components.

-

Injector and Detector Temperatures: The injector and detector are maintained at a high temperature (e.g., 250°C) to ensure complete vaporization of the sample and prevent condensation.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) before injection.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Common Impurities

Potential impurities in commercially available this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include:

-

Residual Starting Materials: Unreacted precursors from the synthesis, such as N-Boc-pyrrolidin-3-one or 3-hydroxypyrrolidine.

-

By-products: Compounds formed through side reactions during the synthesis.

-

Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed[3].

-

Enantiomeric Impurity: In the case of chiral this compound, the presence of the undesired enantiomer.

Visualized Workflows

The following diagrams illustrate the key workflows for sourcing and analyzing this compound.

Caption: Workflow for Sourcing and Quality Control.

Caption: General Purification and Analysis Workflow.

References

Understanding the Hygroscopic Nature of Pyrrolidin-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidin-3-ylmethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its physical properties, particularly its interaction with atmospheric moisture, are critical considerations for its handling, storage, and incorporation into drug development workflows. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound. While specific quantitative hygroscopicity data for this compound is not extensively published, this document outlines the fundamental principles of hygroscopicity, details the standard experimental protocols for its determination, and presents illustrative data based on the expected behavior of similar hygroscopic pharmaceutical intermediates. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively manage the challenges associated with the hygroscopic properties of this compound and similar compounds.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption. In the pharmaceutical industry, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient is a critical quality attribute that can significantly impact its chemical stability, physical properties, and manufacturability.[1][2] Uncontrolled moisture uptake can lead to:

-

Chemical Degradation: Hydrolysis is a common degradation pathway for many APIs, and the presence of absorbed water can accelerate this process, leading to a loss of potency and the formation of impurities.[1]

-

Physical Changes: Moisture can induce physical transformations such as deliquescence (dissolving in absorbed water), changes in crystal form (polymorphism), and caking or clumping of powders, which can affect dissolution rates and bioavailability.[3]

-

Manufacturing Challenges: The flowability, compressibility, and blending properties of powders can be adversely affected by moisture, leading to inconsistencies in dosage form manufacturing.[1]

Given that this compound is often supplied as a liquid or a low-melting solid and is designated as hygroscopic by chemical suppliers, a thorough understanding of its moisture-absorbing tendencies is paramount for its effective use in research and development.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. The presence of a hydroxyl (-OH) and a secondary amine (-NH) group in its structure contributes to its polarity and potential for hydrogen bonding with water molecules, which is the underlying cause of its hygroscopic nature.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [6] |

| Molecular Weight | 101.15 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 176 °C | [5] |

| Water Solubility | Slightly soluble | [5] |

| Hygroscopic Nature | Yes | [4][5] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of a compound is typically characterized using gravimetric methods to measure the mass change due to water uptake at various relative humidity (RH) levels, and by titration to determine the absolute water content.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7] The resulting data is plotted as a sorption isotherm, which shows the equilibrium moisture content as a function of %RH.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is placed into the sample pan of the DVS instrument.

-

Drying/Equilibration: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass loss is recorded at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake relative to the initial dry mass. The data is then plotted as a sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[8][9] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. This method is particularly useful for determining the initial water content of a substance or for verifying the results from DVS at a specific humidity.

Experimental Protocol:

-

Instrument Preparation: The Karl Fischer titrator is prepared with fresh KF reagent and the titration vessel is conditioned to a low, stable background moisture level.

-

Sample Preparation: A known mass of this compound is accurately weighed and dissolved in a suitable anhydrous solvent (e.g., methanol (B129727) or a specialized KF solvent).

-

Titration: The prepared sample solution is injected into the titration vessel. The KF reagent is added automatically until all the water in the sample has reacted, which is detected by a platinum electrode.

-

Calculation: The volume of KF reagent consumed is used to calculate the amount of water in the sample, typically expressed as a weight percentage (% w/w) or in parts per million (ppm).

The logical flow for determining water content using Karl Fischer titration is depicted below.

Illustrative Data and Hygroscopicity Classification

Table 2: Illustrative DVS Data for a Hygroscopic Compound

| Relative Humidity (%) | Water Uptake (Sorption, % w/w) | Water Uptake (Desorption, % w/w) |

| 0 | 0.00 | 0.05 |

| 10 | 0.25 | 0.30 |

| 20 | 0.55 | 0.60 |

| 30 | 0.90 | 0.95 |

| 40 | 1.30 | 1.40 |

| 50 | 1.80 | 1.90 |

| 60 | 2.50 | 2.65 |

| 70 | 3.80 | 4.00 |

| 80 | 5.50 | 5.80 |

| 90 | 8.20 | 8.20 |

Based on the European Pharmacopoeia, the hygroscopicity of a substance is classified based on its water uptake after 24 hours of storage at 25 °C and 80% RH.[10]

Table 3: European Pharmacopoeia Hygroscopicity Classification

| Classification | Water Uptake (% w/w) |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Based on the illustrative data in Table 2, the compound shows a water uptake of 5.50% at 80% RH, which would classify it as hygroscopic .[10] It is plausible that this compound would fall into this category.

Handling and Storage Recommendations

Given its hygroscopic nature, stringent handling and storage procedures are necessary to maintain the quality and integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[4][11]

-

Handling: Exposure to the atmosphere should be minimized. When handling, it is advisable to work in a glove box or a dry room with controlled humidity. If such facilities are not available, the container should be opened for the shortest possible time.[3]

-

Monitoring: The water content of the material should be periodically checked using Karl Fischer titration, especially for lots that have been stored for an extended period or have been opened multiple times.

Conclusion

This compound is a hygroscopic compound, a property that necessitates careful consideration in its handling, storage, and application in pharmaceutical research and development. While quantitative data on its moisture sorption behavior is not widely published, the established analytical techniques of Dynamic Vapor Sorption and Karl Fischer titration provide robust methods for its characterization. By understanding the principles of hygroscopicity and implementing appropriate control strategies, researchers can mitigate the risks associated with moisture uptake and ensure the reliability and consistency of their experimental outcomes. This guide provides the foundational knowledge and experimental frameworks to effectively manage the hygroscopic nature of this compound.

References

- 1. (S)-Pyrrolidin-3-ylmethanol | CAS#:110013-19-9 | Chemsrc [chemsrc.com]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [amp.chemicalbook.com]

- 6. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. PubChemLite - [3-(hydroxymethyl)pyrrolidin-3-yl]methanol (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. Water vapor absorption into amorphous hydrophobic drug/poly(vinylpyrrolidone) dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Pyrrolidin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its versatile pyrrolidine (B122466) scaffold. The hydroxyl group at the 3-position is a key functional handle that allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. Understanding the reactivity of this primary alcohol is paramount for its effective utilization in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, with a focus on experimental protocols, quantitative data, and mechanistic pathways.

Due to the presence of a secondary amine in the pyrrolidine ring, which can compete with the hydroxyl group in many reactions, it is often necessary to protect the nitrogen atom prior to carrying out transformations on the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. This guide will primarily focus on the reactivity of N-Boc-pyrrolidin-3-ylmethanol.

N-Protection of this compound

To prevent undesired side reactions at the secondary amine, the first step in modifying the hydroxyl group is typically the protection of the pyrrolidine nitrogen. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: N-Boc Protection

Materials:

-

(R)- or (S)-Pyrrolidin-3-ylmethanol

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidin-3-ylmethanol. The crude product can be purified by column chromatography if necessary.[1]

Key Reactions of the Hydroxyl Group

Once the nitrogen is protected, the hydroxyl group of N-Boc-pyrrolidin-3-ylmethanol can undergo a variety of transformations.

Esterification

The formation of an ester is a common transformation of the hydroxyl group. This can be achieved through reaction with a carboxylic acid, acid chloride, or anhydride.

While a viable method, Fischer esterification with carboxylic acids under acidic conditions can risk the cleavage of the Boc protecting group. Therefore, milder methods are often preferred.

A more common and efficient method for ester formation is the acylation using acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Experimental Protocol: Acylation with an Acid Chloride

Materials:

-

N-Boc-pyrrolidin-3-ylmethanol

-

Acid chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Pyridine (B92270) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in dry DCM and cool to 0 °C.

-

Add pyridine or TEA (1.2 eq).

-

Slowly add the acid chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography.

Etherification

The synthesis of ethers from N-Boc-pyrrolidin-3-ylmethanol can be accomplished through various methods, most notably the Williamson ether synthesis.

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

N-Boc-pyrrolidin-3-ylmethanol

-

Sodium hydride (NaH) or other strong base

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[2][3] This reaction is particularly useful for substrates that are sensitive to harsh conditions.

Experimental Protocol: Mitsunobu Esterification

Materials:

-

N-Boc-pyrrolidin-3-ylmethanol

-

Carboxylic acid

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C.

-

Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.[4]

Oxidation

The primary alcohol of N-Boc-pyrrolidin-3-ylmethanol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are commonly employed. A patent describes the oxidation of N-Boc-pyrrolidin-3-ylmethanol to the corresponding aldehyde using manganese dioxide in DMSO, achieving a 93% yield.[5]

Experimental Protocol: Dess-Martin Oxidation

Materials:

-

N-Boc-pyrrolidin-3-ylmethanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

-

Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in dry DCM.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[6]

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[7]

-

Purify the product by column chromatography.

Conversion to a Good Leaving Group: Tosylation

To facilitate nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate.

Experimental Protocol: Tosylation

Materials:

-

N-Boc-pyrrolidin-3-ylmethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in dry DCM and cool to 0 °C.

-

Add pyridine or TEA (1.5 eq).

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for several hours or allow it to warm to room temperature until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

-

Purify the product by column chromatography or recrystallization.

N-Deprotection of Modified this compound Derivatives

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection

Materials:

-

N-Boc protected this compound derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (for workup)

Procedure with TFA:

-

Dissolve the N-Boc protected compound (1.0 eq) in DCM.

-

Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.[8]

Procedure with HCl in Dioxane:

-

Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Add a solution of 4M HCl in dioxane (5-10 eq).

-

Stir the reaction at room temperature for 1-4 hours.

-

The product may precipitate as the hydrochloride salt, which can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the transformations discussed. Note that yields can vary depending on the specific substrate and reaction scale.

| Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Boc Protection | Boc₂O, TEA | DCM | 0 to RT | 12-24 | High | [1] |

| Acylation | Acetyl Chloride, Pyridine | DCM | 0 to RT | 2-4 | Good to High | General Protocol |

| Williamson Ether Synthesis | NaH, Benzyl Bromide | THF | 0 to RT | 12-16 | Moderate to Good | General Protocol |

| Mitsunobu Esterification | Benzoic Acid, PPh₃, DEAD | THF | 0 to RT | 12-24 | Good to High | General Protocol |

| Oxidation to Aldehyde | MnO₂, DMSO | DMSO | RT | 24 | 93 | [5] |

| Tosylation | TsCl, Pyridine | DCM | 0 to RT | 4-12 | Good to High | General Protocol |

| N-Boc Deprotection (TFA) | TFA | DCM | RT | 1-2 | High | [8] |

| N-Boc Deprotection (HCl) | 4M HCl in Dioxane | Dioxane/MeOH | RT | 1-4 | High | [8] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the N-Boc protection of this compound.

Caption: Key reactions of the hydroxyl group in N-Boc-Pyrrolidin-3-ylmethanol.

Caption: General workflow for the N-Boc deprotection of this compound derivatives.

Conclusion

The hydroxyl group of this compound offers a versatile point for chemical modification, provided the secondary amine is appropriately protected. Standard transformations such as esterification, etherification, Mitsunobu reaction, oxidation, and conversion to a tosylate proceed readily on the N-Boc protected substrate. The choice of reaction conditions is crucial to ensure high yields and prevent unwanted side reactions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound as a key building block in the development of new chemical entities. Further optimization of the presented protocols may be necessary depending on the specific substrates and desired scale of the reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted Pyrrolidin-3-ylmethanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine (B122466) ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for designing novel bioactive molecules with high target selectivity.[4][5] N-substituted pyrrolidin-3-ylmethanol derivatives, in particular, are versatile building blocks used in the synthesis of compounds for various therapeutic areas, including central nervous system diseases and metabolic disorders. This document provides detailed protocols for the synthesis of these derivatives, focusing on common and effective methodologies.

General Synthetic Strategies & Workflows

The synthesis of N-substituted this compound derivatives typically involves a multi-step process that begins with a chiral precursor. The general workflow includes protection of the reactive secondary amine, modification of the hydroxymethyl group or the pyrrolidine ring, N-substitution, and final deprotection.

Caption: General workflow for synthesizing N-substituted this compound derivatives.

Application Note 1: Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol

This protocol outlines a four-step synthesis starting from (S)-3-hydroxypyrrolidine. The process involves protection of the secondary amine, oxidation of the alcohol, a double Grignard addition to form the tertiary alcohol, and subsequent deprotection to yield the final product.[6]

Experimental Workflow

Caption: Proposed synthetic route for (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol.[6]

Experimental Protocols

Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine (Protection) The protection of the secondary amine is critical to prevent side reactions in subsequent steps.[6]

-

Methodology:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add a base, such as triethylamine (B128534) (1.2 eq.) or diisopropylethylamine (DIPEA).

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc Anhydride, 1.1 eq.) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure and purify the crude product via column chromatography.

-